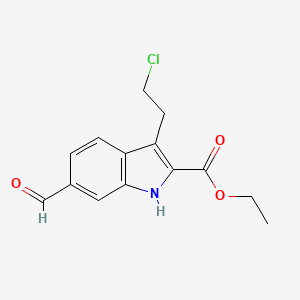![molecular formula C10H12O4Se B15171459 3-[4-(Methaneselenonyl)phenyl]propanoic acid CAS No. 918875-16-8](/img/structure/B15171459.png)
3-[4-(Methaneselenonyl)phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Methaneselenonyl)phenyl]propanoic acid is an organic compound that features a methaneselenonyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is of interest due to its unique selenium-containing functional group, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Methaneselenonyl)phenyl]propanoic acid typically involves the following steps:
Formation of the Methaneselenonyl Group: This can be achieved by reacting methaneselenol with an appropriate halogenated precursor under controlled conditions.
Attachment to the Phenyl Ring: The methaneselenonyl group is then introduced to the phenyl ring through a substitution reaction, often facilitated by a catalyst.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(Methaneselenonyl)phenyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The methaneselenonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Catalysts such as palladium or nickel may be employed to facilitate substitution reactions.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted phenylpropanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-[4-(Methaneselenonyl)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of selenium-containing compounds.
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism by which 3-[4-(Methaneselenonyl)phenyl]propanoic acid exerts its effects involves the interaction of the selenium atom with biological molecules. Selenium is known to play a role in redox reactions and can influence various cellular pathways. The compound may target specific enzymes or proteins, leading to alterations in cellular function and signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[4-(Methanesulfonyl)phenyl]propanoic acid: Contains a methanesulfonyl group instead of methaneselenonyl.
3-[4-(Methanesulfinyl)phenyl]propanoic acid: Contains a methanesulfinyl group.
3-[4-(Methanesulfonyl)phenyl]acetic acid: Similar structure but with an acetic acid moiety.
Uniqueness
3-[4-(Methaneselenonyl)phenyl]propanoic acid is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties not found in its sulfur analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
918875-16-8 |
|---|---|
Molekularformel |
C10H12O4Se |
Molekulargewicht |
275.17 g/mol |
IUPAC-Name |
3-(4-methylselenonylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O4Se/c1-15(13,14)9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12) |
InChI-Schlüssel |
QGBGRXHIEPIEMD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Se](=O)(=O)C1=CC=C(C=C1)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


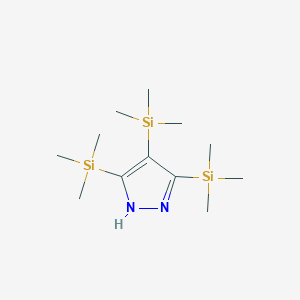
![3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid](/img/structure/B15171393.png)

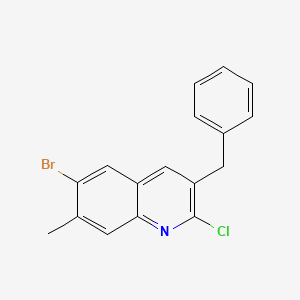
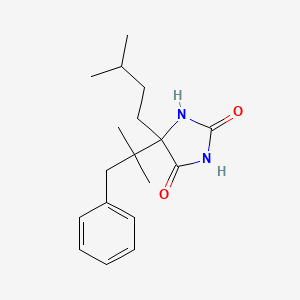
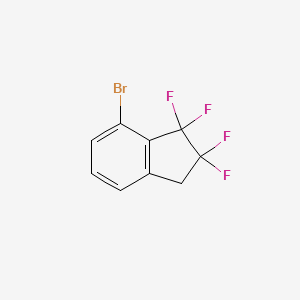
![3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid](/img/structure/B15171411.png)
![3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline](/img/structure/B15171416.png)
![Dimethyl (2'Z)-1-butyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B15171424.png)
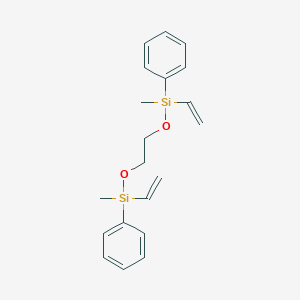
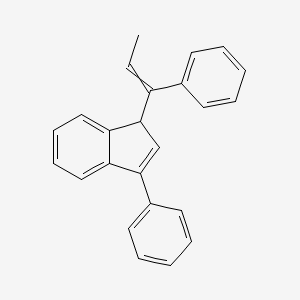
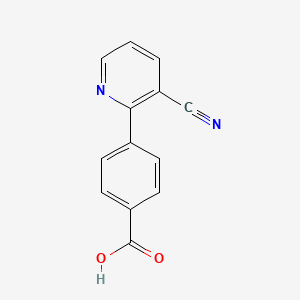
![1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)-](/img/structure/B15171450.png)
